n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine

Description

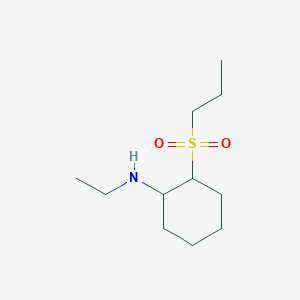

n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine is a cyclohexane derivative featuring an ethyl-substituted amine group at position 1 and a propylsulfonyl group at position 2. The sulfonyl moiety (R-SO₂-) is strongly electron-withdrawing, which reduces the basicity of the adjacent amine and enhances the compound’s polarity. Comparisons with analogous compounds (e.g., cyclohexan-1-amine derivatives with piperazinyl, phosphoryl, or aromatic substituents) are critical to infer its properties and reactivity .

Properties

Molecular Formula |

C11H23NO2S |

|---|---|

Molecular Weight |

233.37 g/mol |

IUPAC Name |

N-ethyl-2-propylsulfonylcyclohexan-1-amine |

InChI |

InChI=1S/C11H23NO2S/c1-3-9-15(13,14)11-8-6-5-7-10(11)12-4-2/h10-12H,3-9H2,1-2H3 |

InChI Key |

FLGZUUGHVBSHHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1CCCCC1NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with ethylamine and propylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH, and using appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency and yield, and involves the use of industrial-grade equipment and materials .

Chemical Reactions Analysis

Types of Reactions: n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted cyclohexanamine derivatives.

Scientific Research Applications

n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Physicochemical Properties

Sulfonyl vs. Piperazinyl Groups

- Example Compound: (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (MW: 197.3 g/mol, m/z 198 [M + H]+ ). In contrast, the propylsulfonyl group in n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine would reduce basicity (pKa ~5-7 for sulfonamides) and increase hydrophilicity due to the polar sulfonyl group.

Sulfonyl vs. Phosphoryl Groups

- Example Compound: Isopropyl S-2 dimethylethylammonium ethylphosphonothiolate iodide (C₁₁H₂₇INO₂PS ). Phosphoryl groups (R-PO-) are less electron-withdrawing than sulfonyl groups, resulting in higher amine basicity. Sulfonyl derivatives are more resistant to hydrolysis compared to phosphoryl analogs, making them preferable in stable drug formulations.

Sulfonyl vs. Aromatic Substituents

- Example Compound : N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (MW: 297.5 g/mol, 99% ee ).

- Aromatic substituents (e.g., naphthyl) enhance lipophilicity and π-π stacking interactions, whereas sulfonyl groups improve aqueous solubility.

- The sulfonyl group may also confer metabolic stability compared to aromatic amines, which are prone to oxidative degradation.

Analytical Characterization

*Inferred data based on structural analogs.

Biological Activity

n-Ethyl-2-(propylsulfonyl)cyclohexan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclohexane ring substituted with an ethyl group, a propylsulfonyl group, and an amine functional group, which are critical for its biological interactions.

Research indicates that this compound may exhibit several mechanisms of action:

- Orexin Receptor Modulation : Similar compounds have been studied for their ability to act as agonists at orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. This suggests potential applications in sleep disorders and metabolic conditions .

- Inhibition of Enzymatic Activity : Compounds with similar sulfonamide structures have shown efficacy in inhibiting lysyl oxidase (LOX), an enzyme critical for collagen and elastin cross-linking. This inhibition can impact tumor growth and fibrosis .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Orexin Receptor Agonism

A study investigating the effects of similar compounds on orexin receptors demonstrated that these compounds could promote wakefulness in animal models. The study highlighted the potential for developing treatments for narcolepsy and other sleep disorders .

Case Study 2: Lysyl Oxidase Inhibition

In another investigation, researchers explored sulfonamide derivatives' role in inhibiting LOX activity. The findings suggested that these compounds could significantly reduce tumor growth in xenograft models by altering the tumor microenvironment .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound analogs to enhance their biological efficacy. These investigations revealed:

- Enhanced Selectivity : Modifications to the sulfonamide group improved selectivity for specific receptor subtypes.

- Increased Potency : Certain analogs exhibited increased potency in biological assays, suggesting a promising avenue for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.